Lipophilicity and Polar Surface Area: A >2-Log Reduction in LogP and >20‑Fold Increase in tPSA Relative to Chlorpromazine
The target compound displays a calculated LogP of 3.02 and a tPSA of 130.3 Ų (free base), as reported on the ChemBridge Hit2Lead platform . In contrast, the first‑generation phenothiazine antipsychotic chlorpromazine has a LogP of approximately 5.3 and a tPSA of 6.5 Ų, based on PubChem and DrugBank data [1]. This represents a reduction in lipophilicity of more than 2 log units and an increase in polar surface area by a factor of >20. Such a shift is expected to substantially reduce passive membrane permeability and non‑specific protein binding while improving aqueous solubility relative to chlorpromazine.
| Evidence Dimension | Lipophilicity and topological polar surface area |
|---|---|
| Target Compound Data | LogP = 3.02, tPSA = 130.3 Ų |
| Comparator Or Baseline | Chlorpromazine: LogP = 5.3, tPSA = 6.5 Ų |
| Quantified Difference | ΔLogP ≈ −2.3, ΔtPSA ≈ +124 Ų (fold‑change >20×) |
| Conditions | Computed values; Hit2Lead model for target; PubChem/DrugBank model for chlorpromazine |
Why This Matters
For screening campaigns, the lower lipophilicity and higher polarity of this compound may reduce off‑target membrane interactions and cytotoxicity artifacts, making it a cleaner tool for probing specific biological targets compared to lipophilic phenothiazine drugs.
- [1] PubChem Compound Summary for CID 2726, Chlorpromazine. National Center for Biotechnology Information (2024). View Source
